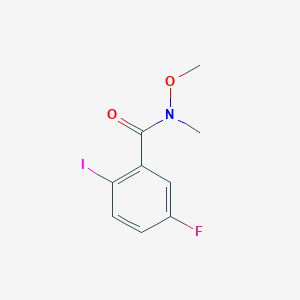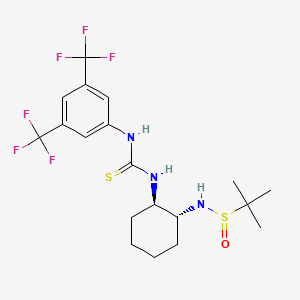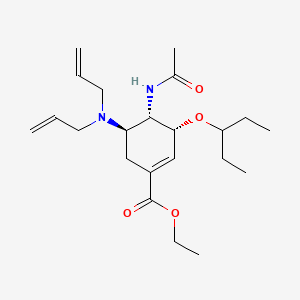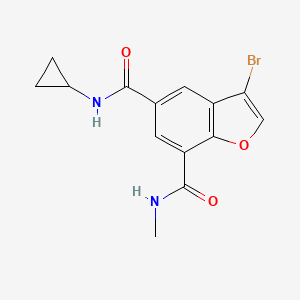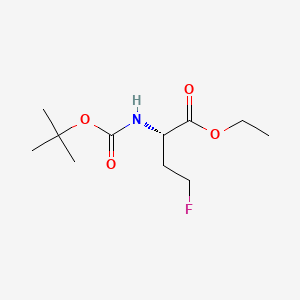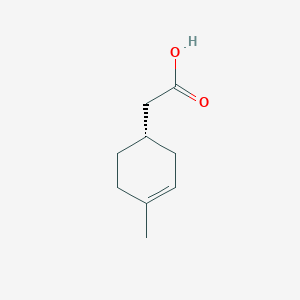
(S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid is an organic compound characterized by a cyclohexene ring substituted with a methyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylcyclohex-3-en-1-ol.
Oxidation: The alcohol group is oxidized to form 4-methylcyclohex-3-en-1-one using an oxidizing agent such as pyridinium chlorochromate (PCC).
Grignard Reaction: The ketone is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the acetic acid moiety.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-methylcyclohex-3-en-1-one or 4-methylcyclohex-3-en-1-carboxylic acid.
Reduction: Formation of (S)-2-(4-Methylcyclohexyl)acetic acid.
Substitution: Formation of esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. Pathways involved in its action include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
2-(4-Methylcyclohexyl)acetic acid: Similar structure but with a saturated cyclohexane ring.
2-(4-Methylphenyl)acetic acid: Contains a phenyl ring instead of a cyclohexene ring.
2-Cyclohexylacetic acid: Lacks the methyl substitution on the cyclohexane ring.
Uniqueness: (S)-2-(4-Methylcyclohex-3-en-1-yl)acetic acid is unique due to the presence of both a cyclohexene ring and an acetic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-[(1S)-4-methylcyclohex-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C9H14O2/c1-7-2-4-8(5-3-7)6-9(10)11/h2,8H,3-6H2,1H3,(H,10,11)/t8-/m1/s1 |
Clave InChI |
MJLKIXNUGFKVSS-MRVPVSSYSA-N |
SMILES isomérico |
CC1=CC[C@H](CC1)CC(=O)O |
SMILES canónico |
CC1=CCC(CC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


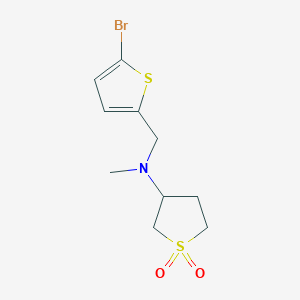
![N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14897190.png)
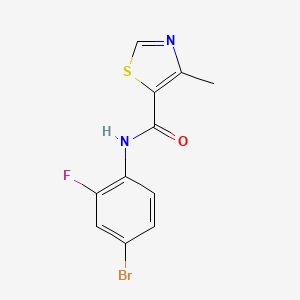
![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
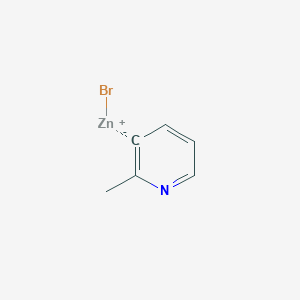
![2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14897211.png)
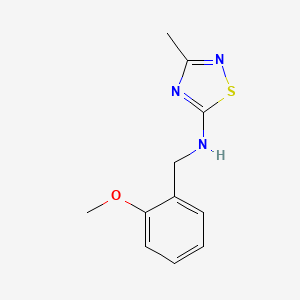
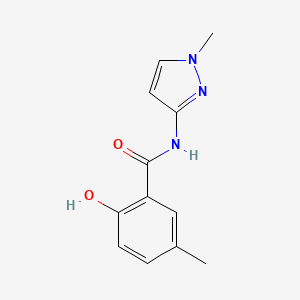
![(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14897230.png)
